molecular formula C7H6BrF2NO B13841574 6-Bromo-3,4-difluoro-2-methoxyaniline

6-Bromo-3,4-difluoro-2-methoxyaniline

Cat. No.: B13841574
M. Wt: 238.03 g/mol
InChI Key: GWZYURYETFYRKY-UHFFFAOYSA-N
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Description

6-Bromo-3,4-difluoro-2-methoxyaniline is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of aniline, featuring bromine, fluorine, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-difluoro-2-methoxyaniline typically involves the bromination and fluorination of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-difluoro-2-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Bromo-3,4-difluoro-2-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-difluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the methoxy group.

    3,4-Difluoro-2-methoxyaniline: Similar but without the bromine atom.

    4-Bromo-2-methoxyaniline: Lacks the fluorine atoms.

Uniqueness

6-Bromo-3,4-difluoro-2-methoxyaniline is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

6-bromo-3,4-difluoro-2-methoxyaniline

InChI

InChI=1S/C7H6BrF2NO/c1-12-7-5(10)4(9)2-3(8)6(7)11/h2H,11H2,1H3

InChI Key

GWZYURYETFYRKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1N)Br)F)F

Origin of Product

United States

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